molecular formula C19H19BrClN3O2 B5004519 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide

Cat. No.: B5004519
M. Wt: 436.7 g/mol
InChI Key: ZCWRNXRLAOMWTO-UHFFFAOYSA-N
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Description

“N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide” is a chemical compound that belongs to a class of molecules encompassing pharmacologically potent amide and phenyl piperazine moieties . These molecules have been evaluated for their potential as antibacterial and anticancer agents .


Synthesis Analysis

The synthesis of such molecules typically begins with the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium. This process yields various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted N-(un/substituted)phenyl-2-(4-phenyl-1-piperazinyl) acetamides .

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide” is not detailed in the retrieved sources, similar compounds have shown strong agonistic activity and better dopamine D4 receptor agonist activity .

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester”, suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation, and dust formation .

Future Directions

The future directions for research on “N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide” and similar compounds could involve further evaluation of their antibacterial and anticancer potential . Additionally, more research is needed to understand their specific mechanisms of action and their physical and chemical properties.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-14(12-17(18)21)22-19(26)15-4-2-3-5-16(15)20/h2-7,12H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWRNXRLAOMWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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